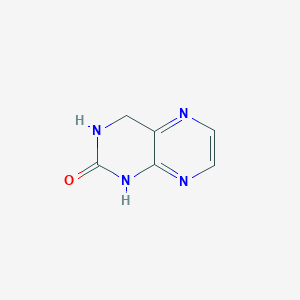
3,4-Dihydropteridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydropteridin-2(1H)-one is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess several unique properties that make it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
3,4-Dihydropteridin-2(1H)-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess several properties that make it a promising candidate for the development of new drugs and therapies. Some of the scientific research applications of 3,4-Dihydropteridin-2(1H)-one include:
1. Anti-inflammatory activity: Studies have shown that 3,4-Dihydropteridin-2(1H)-one possesses anti-inflammatory activity. This property makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Anticancer activity: 3,4-Dihydropteridin-2(1H)-one has been found to possess anticancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
3. Antioxidant activity: 3,4-Dihydropteridin-2(1H)-one has been found to possess antioxidant activity. This property makes it a potential candidate for the development of new antioxidant therapies.
Mécanisme D'action
The mechanism of action of 3,4-Dihydropteridin-2(1H)-one is not fully understood. However, studies have shown that it interacts with several cellular pathways and proteins, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the expression of several pro-inflammatory cytokines and chemokines.
Effets Biochimiques Et Physiologiques
3,4-Dihydropteridin-2(1H)-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the expression of several pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-Dihydropteridin-2(1H)-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3,4-Dihydropteridin-2(1H)-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 3,4-Dihydropteridin-2(1H)-one. Some of these include:
1. Development of new anti-inflammatory drugs: 3,4-Dihydropteridin-2(1H)-one has been found to possess anti-inflammatory activity. Future research could focus on the development of new anti-inflammatory drugs based on this compound.
2. Development of new anticancer therapies: 3,4-Dihydropteridin-2(1H)-one has been found to possess anticancer activity. Future research could focus on the development of new anticancer therapies based on this compound.
3. Development of new antioxidant therapies: 3,4-Dihydropteridin-2(1H)-one has been found to possess antioxidant activity. Future research could focus on the development of new antioxidant therapies based on this compound.
4. Study of the mechanism of action: The mechanism of action of 3,4-Dihydropteridin-2(1H)-one is not fully understood. Future research could focus on studying the mechanism of action of this compound to better understand its potential applications in medicine.
5. Study of the pharmacokinetics and pharmacodynamics: The pharmacokinetics and pharmacodynamics of 3,4-Dihydropteridin-2(1H)-one are not fully understood. Future research could focus on studying the pharmacokinetics and pharmacodynamics of this compound to better understand its potential applications in medicine.
Conclusion:
In conclusion, 3,4-Dihydropteridin-2(1H)-one is a heterocyclic compound that has several potential applications in the field of medicine. It possesses anti-inflammatory, anticancer, and antioxidant activity, and has been shown to have neuroprotective effects and improve cognitive function. Future research could focus on the development of new drugs and therapies based on this compound, as well as the study of its mechanism of action and pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 3,4-Dihydropteridin-2(1H)-one can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-amino-4,5,6,7-tetrahydro-6-oxo-1H-pteridin-7-yl acetate with an aldehyde or ketone in the presence of a reducing agent. This method yields 3,4-Dihydropteridin-2(1H)-one in good yields and high purity.
Propriétés
Numéro CAS |
16878-89-0 |
|---|---|
Nom du produit |
3,4-Dihydropteridin-2(1H)-one |
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
3,4-dihydro-1H-pteridin-2-one |
InChI |
InChI=1S/C6H6N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-2H,3H2,(H2,8,9,10,11) |
Clé InChI |
WEVWMDXKENHVCZ-UHFFFAOYSA-N |
SMILES |
C1C2=NC=CN=C2NC(=O)N1 |
SMILES canonique |
C1C2=NC=CN=C2NC(=O)N1 |
Synonymes |
2-Pteridinol, 3,4-dihydro- (7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



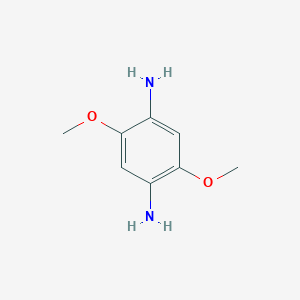
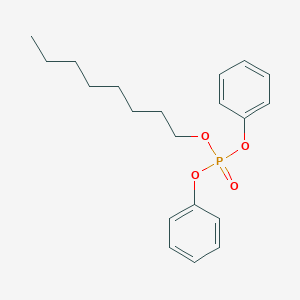
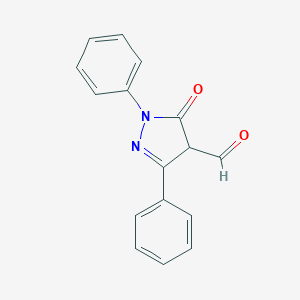
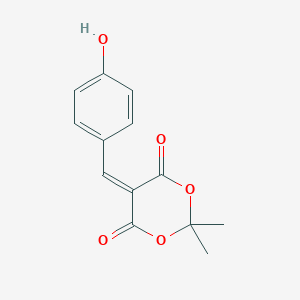
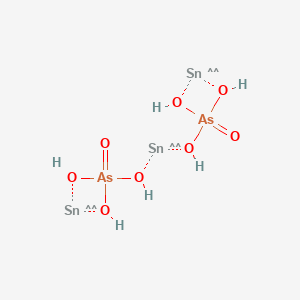
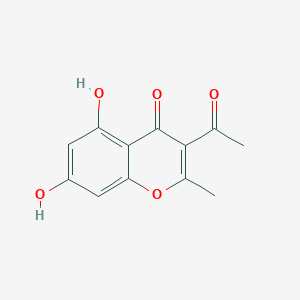
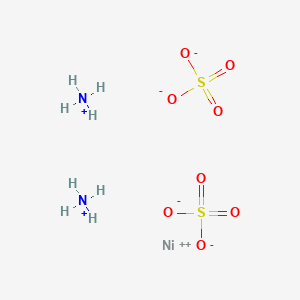
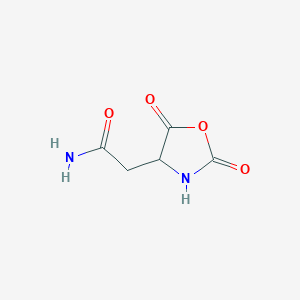
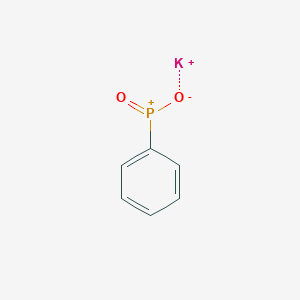
![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
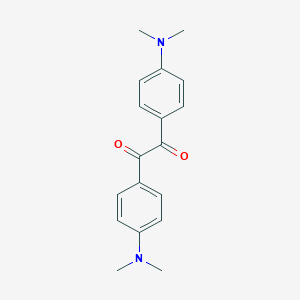
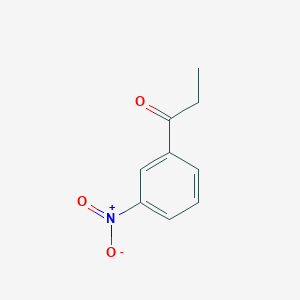
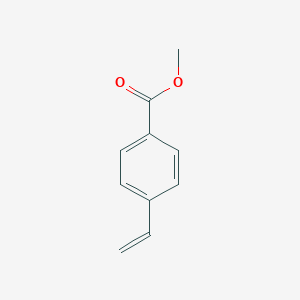
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)